molecular formula C22H21F3N6O2 B1245259 YM-341619

YM-341619

Cat. No.: B1245259
M. Wt: 458.4 g/mol
InChI Key: IUUUCMFTTBSFIT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YM-341619 involves the preparation of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

YM-341619 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. Conditions typically involve acidic or basic environments.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. Conditions often involve anhydrous solvents and low temperatures.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

YM-341619 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the STAT6 signaling pathway.

    Biology: Employed in research to understand the role of STAT6 in immune cell differentiation and function.

    Medicine: Investigated for its potential therapeutic effects in allergic diseases, such as asthma and atopic dermatitis.

    Industry: Utilized in the development of new drugs targeting the STAT6 pathway

Mechanism of Action

YM-341619 exerts its effects by inhibiting the activity of STAT6. STAT6 is a transcription factor that plays a crucial role in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13). By inhibiting STAT6, this compound prevents the differentiation of T helper type 2 (Th2) cells and the production of Th2 cytokines, such as IL-4 and IL-13. This leads to a reduction in allergic inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

YM-341619 is unique due to its high potency and selectivity for STAT6. It has an IC50 value of 0.70 nM for STAT6 inhibition, making it one of the most potent STAT6 inhibitors available. Additionally, this compound has been shown to effectively inhibit Th2 differentiation without affecting Th1 cells, which is a desirable property for the treatment of allergic diseases .

Properties

Molecular Formula

C22H21F3N6O2

Molecular Weight

458.4 g/mol

IUPAC Name

2-(4-morpholin-4-ylanilino)-4-[(2,3,6-trifluorophenyl)methylamino]pyrimidine-5-carboxamide

InChI

InChI=1S/C22H21F3N6O2/c23-17-5-6-18(24)19(25)15(17)11-27-21-16(20(26)32)12-28-22(30-21)29-13-1-3-14(4-2-13)31-7-9-33-10-8-31/h1-6,12H,7-11H2,(H2,26,32)(H2,27,28,29,30)

InChI Key

IUUUCMFTTBSFIT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=C(C(=N3)NCC4=C(C=CC(=C4F)F)F)C(=O)N

Synonyms

2-((4-morpholin-4-ylphenyl)amino)-4-((2,3,6-trifluorobenzyl)amino)pyrimidine-5-carboxamide
YM 341619
YM-341619
YM341619

Origin of Product

United States

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